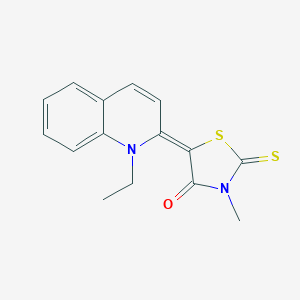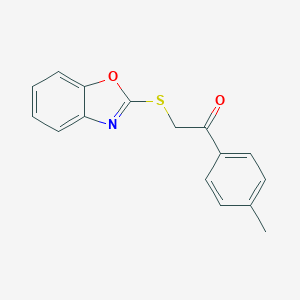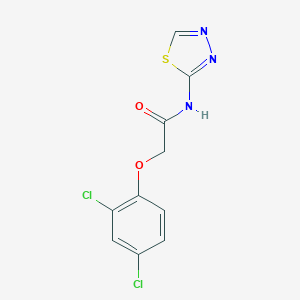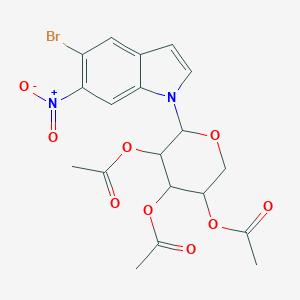
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate: is a complex organic compound that features a unique combination of functional groups, including acetoxy, bromo, nitro, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination and Nitration: The indole derivative is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups, respectively. These reactions are typically carried out using bromine and nitric acid under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.
Biology
The compound’s indole moiety is known for its biological activity. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the nitro and bromo groups may enhance its activity against certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The biological activity of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate is primarily attributed to its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate
- [4,5-Diacetyloxy-6-[7-hydroxy-5-methoxy-4-oxo-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-6-yl]oxan-3-yl] acetate
Uniqueness
The uniqueness of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups on the indole moiety is particularly noteworthy, as it allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C19H19BrN2O9 |
|---|---|
Molecular Weight |
499.3g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate |
InChI |
InChI=1S/C19H19BrN2O9/c1-9(23)29-16-8-28-19(18(31-11(3)25)17(16)30-10(2)24)21-5-4-12-6-13(20)15(22(26)27)7-14(12)21/h4-7,16-19H,8H2,1-3H3 |
InChI Key |
PXIOXYQPNAXNHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


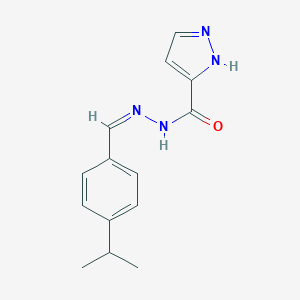
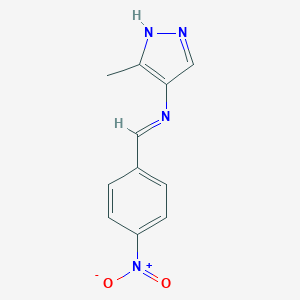
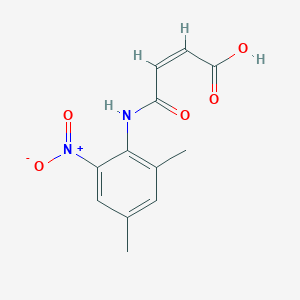
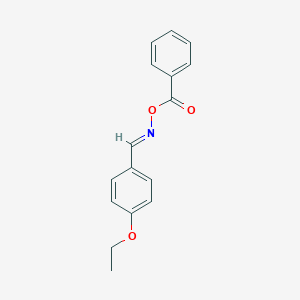
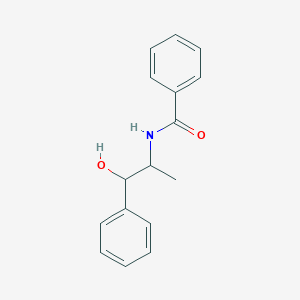
![N'-[4-(diethylamino)benzylidene]-3-methylbutanohydrazide](/img/structure/B412056.png)
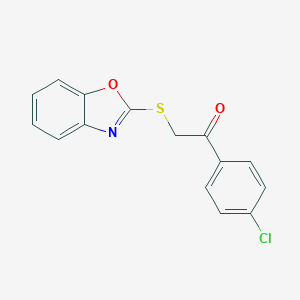
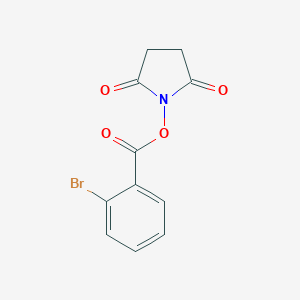
![2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL](/img/structure/B412061.png)
